![molecular formula C11H16BrF3N2O B2919360 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856045-54-9](/img/structure/B2919360.png)
4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative, which is a class of organic compounds that contain a five-membered ring with two adjacent nitrogen atoms.
Wirkmechanismus
The mechanism of action of 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is not well understood. However, it is believed that this compound may act by inhibiting certain enzymes or proteins in the body, which are involved in various biological processes. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has biochemical and physiological effects on the body. For example, this compound has been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. Additionally, this compound has been found to have antitumor activity, which makes it a potential candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, which makes it suitable for use in various research studies. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the toxicological properties of this compound and its safety for use in humans.
Zukünftige Richtungen
There are several future directions for the research on 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One of the directions is to investigate its potential as a lead compound for the development of new drugs with anti-inflammatory, antimicrobial, antitumor, and antiviral activities. Another direction is to study its mechanism of action and identify the enzymes or proteins that it inhibits. Additionally, further studies are needed to determine the toxicological properties of this compound and its safety for use in humans.
Synthesemethoden
The synthesis of 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves the reaction of 3,3,3-trifluoropropyl-1-bromoacetate with 4-bromo-1H-pyrazole-5-carbaldehyde in the presence of butyl lithium and zinc chloride. The reaction proceeds through a Grignard reaction followed by an aldol condensation, which results in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has potential applications in various fields of scientific research. One of the major applications of this compound is in the development of new drugs. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral activities. Therefore, 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be used as a lead compound to develop new drugs with these activities.
Eigenschaften
IUPAC Name |
4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrF3N2O/c1-2-3-6-18-8-10-9(12)7-16-17(10)5-4-11(13,14)15/h7H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUYXOBWIFGWDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.